molecular formula C10H9ClF3NO2 B2794075 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259961-84-6

3-Chloro-5-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B2794075
CAS No.: 1259961-84-6
M. Wt: 267.63
InChI Key: OEDKFVILMRZCHJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-2-trifluoromethylaniline with appropriate reagents to introduce the chloro group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent choice, and catalyst presence are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors, potentially altering biological processes and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)phenylalanine: Similar structure but lacks the DL configuration.

    3-Chloro-5-(trifluoromethyl)tyrosine: Contains a hydroxyl group in place of the amino group.

    3-Chloro-5-(trifluoromethyl)tryptophan: Contains an indole ring instead of the phenyl ring.

Properties

IUPAC Name

2-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDKFVILMRZCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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